2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol
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Overview
Description
Pyrano[2,3-c]pyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse structural significance and biological activities . These compounds are composed of fused pyran and pyrazole rings .
Synthesis Analysis
Pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This synthesis can be performed at room temperature under solvent-free conditions, which is beneficial for green chemistry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrano[2,3-c]pyrazoles include Knoevenagel condensation, Michael-type addition, and cyclisation .
Scientific Research Applications
Synthesis and Biological Activities
Antihypertensive Activity : A series of novel compounds structurally related to 2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol showed significant antihypertensive activity in spontaneously hypertensive rats. These compounds demonstrated superior antihypertensive activity compared to hydralazine and nifedipine (Evans et al., 1983).
Synthesis of Derivatives : Novel derivatives of this compound were synthesized using microwave irradiation techniques, providing an efficient methodology for creating highly functionalized pyrano[3,2-d]-5,7-thiazole derivatives (Sun et al., 2016).
Antimicrobial Activity : The synthesis of heterocyclic systems containing spiro compounds related to this compound demonstrated notable antibacterial and antifungal activities (Mohan et al., 2002).
Synthesis of Chromene Heterocycles : Research involving piperidine, a key component in the synthesis of 2-Cyclopentylspiro derivatives, facilitated the synthesis of chromene heterocycles, beneficial in medicinal, agrochemical, cosmetic, and pigment industries (Kangani et al., 2017).
Cancer Research : Derivatives of 2-Cyclopentylspiro compounds were evaluated for their anticancer activity, with some compounds showing potential as potent anti-breast cancer agents (Bhale et al., 2021).
Anticholinesterase Agents : Pyrazoline derivatives, similar in structure to 2-Cyclopentylspiro compounds, were synthesized and evaluated for their anticholinesterase effects, potentially beneficial in treating neurodegenerative disorders (Altıntop, 2020).
Novel Synthesis Approaches : Innovative methods for synthesizing polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives related to 2-Cyclopentylspiro compounds were developed, showcasing significant antimicrobial activity (Hafez et al., 2015).
Mechanism of Action
While the specific mechanism of action for “2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol” is not available, some pyrano[2,3-c]pyrazoles have been shown to have potential applications as allosteric inhibitors, blocking the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase .
Future Directions
properties
IUPAC Name |
2-cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c19-12-9-15(5-7-16-8-6-15)20-13-10-18(17-14(12)13)11-3-1-2-4-11/h10-12,16,19H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBFLKREGTWMLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C3C(=N2)C(CC4(O3)CCNCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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